[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium: is a complex organic compound with a unique structure that includes both nitro and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium typically involves multi-step organic reactions. The process often starts with the nitration of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce diamino compounds.
Scientific Research Applications
Chemistry: In chemistry, [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to undergo specific reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include redox reactions and the formation of reactive intermediates that can modulate biological activity.
Comparison with Similar Compounds
(4-Aminophenyl)phosphonic acid: This compound shares the amino group but differs in its phosphonic acid functionality.
4-(2-Chlorophenyl)-N-(2-Fluorophenyl)-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide: This compound has a different core structure but includes similar functional groups.
7-((4-Aminophenyl)amino)-4-Hydroxy-2-Naphthalenesulfonic Acid: This compound has a similar amino group but differs in its naphthalene core and sulfonic acid functionality.
Uniqueness: The uniqueness of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium lies in its combination of nitro and amino groups within a benzoxadiazole framework
Properties
CAS No. |
84802-78-8 |
---|---|
Molecular Formula |
C12H9N5O6 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
[7-(4-aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium |
InChI |
InChI=1S/C12H9N5O6/c13-7-3-1-6(2-4-7)10-8(15(18)19)5-9(16(20)21)11-12(10)17(22)23-14-11/h1-5,10,14H,13H2 |
InChI Key |
TYAOPXQOPUVLHO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C\2C3=C(NO[N+]3=O)C(=C/C2=[N+](/[O-])\[O-])[N+](=O)[O-])N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=[N+]([O-])[O-])C=C(C3=C2[N+](=O)ON3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.